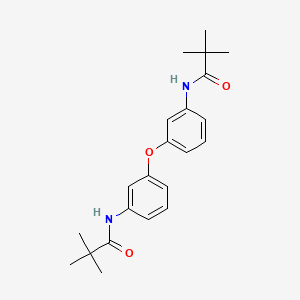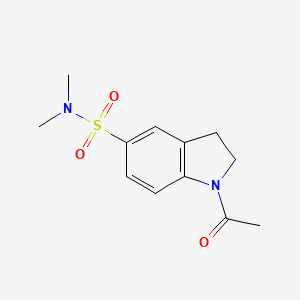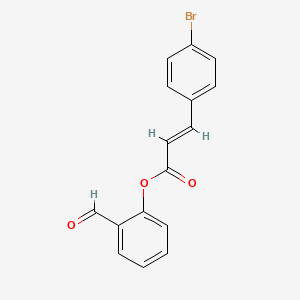phosphonium](/img/structure/B11112188.png)
[2-(4-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium is a chemical compound with the molecular formula C26H23BrNOP. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group, an oxoethyl group, and a triphenylphosphanium moiety.
Preparation Methods
The synthesis of [2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium typically involves the reaction of triphenylphosphine with 2-(4-aminophenyl)-2-oxoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the aminophenyl group can be replaced with other functional groups using appropriate reagents and conditions
Scientific Research Applications
[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of [2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[2-(4-Aminophenyl)-2-oxoethyl]triphenylphosphanium can be compared with similar compounds such as:
Phenacyltriphenylphosphonium bromide: Similar in structure but with different functional groups.
2-(4-Aminophenyl)benzothiazole derivatives: These compounds share the aminophenyl group but have different core structures and applications
Properties
Molecular Formula |
C26H23NOP+ |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H22NOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2,(H-,27,28)/p+1 |
InChI Key |
UDDVUSJDTTVZQT-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
![2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol](/img/structure/B11112115.png)


![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11112124.png)
![1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B11112127.png)


![1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11112160.png)
![(2E)-N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112162.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)

![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)
